molecular formula C18H22N2O3S2 B2983988 N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 476665-29-9

N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Katalognummer: B2983988
CAS-Nummer: 476665-29-9
Molekulargewicht: 378.51
InChI-Schlüssel: JYWSTUCJLPCBGX-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a sophisticated synthetic compound featuring a rhodanine-thiazolidinone hybrid scaffold with significant potential in biomedical research. This Z-configuration compound contains a 4-ethoxyphenyl methylidene moiety at the 5-position and a tert-butyl-acetamide group at the 3-position of the thiazolidinone core, creating a unique molecular architecture that enables specific interactions with biological targets. The compound's mechanism of action is characterized by its ability to function as a potent enzyme inhibitor, particularly targeting proteins such as peptidyl-prolyl cis-trans isomerases and other enzymatically active targets . Researchers can utilize this compound in structure-activity relationship studies, given its structural similarity to known bioactive molecules with documented binding data against multiple biological targets . The presence of the sulfanylidene group enhances hydrogen bonding capacity and molecular recognition properties, while the extended conjugated system facilitates potential intercalation or planar stacking interactions with aromatic residues in protein binding sites. This reagent is particularly valuable for investigating enzyme inhibition pathways, developing targeted therapies, and exploring cellular signaling mechanisms in biochemical research. The compound is provided with comprehensive analytical characterization data including HPLC purity verification, mass spectrometry confirmation, and NMR structural validation. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-5-23-13-8-6-12(7-9-13)10-14-16(22)20(17(24)25-14)11-15(21)19-18(2,3)4/h6-10H,5,11H2,1-4H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWSTUCJLPCBGX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H22N2O3S2
  • Molecular Weight : 378.51 g/mol
  • CAS Number : 476665-29-9

Research indicates that compounds with a thiazolidinone scaffold, such as N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, may act through various biological pathways:

  • Antidiabetic Activity : Thiazolidinone derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and glucose homeostasis .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which is essential for combating oxidative stress in cells. Antioxidants can neutralize free radicals and reduce cellular damage .
  • Antifungal Activity : Recent studies have highlighted the fungicidal potential of thiazolidinone derivatives against various pathogenic fungi. For example, compounds similar to N-tert-butyl derivative have shown significant activity against strains such as A. solani and P. lingam, with effective concentrations (EC50) reported in the low microgram range .

Biological Activity Data

The following table summarizes the biological activities reported for N-tert-butyl derivatives and related compounds:

Biological ActivityTest Organism/ModelEC50/IC50 ValuesReference
AntidiabeticPPAR ActivationNot specified
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntifungalA. solaniEC50 = 0.85 µg/mL
P. lingamEC50 = 2.29 µg/mL

Case Studies

  • Antidiabetic Effects : A study demonstrated that thiazolidinone derivatives could significantly lower blood glucose levels in diabetic models, providing insights into their potential use as therapeutic agents for managing diabetes .
  • Antifungal Efficacy : In a comparative analysis of various thiazolidinone compounds, N-tert-butyl derivatives were found to outperform standard antifungal agents in inhibiting fungal growth, suggesting their utility in developing new antifungal therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives share a common core but exhibit variations in substituents that critically impact physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Position 5 Thiazolidinone Modifications Acetamide Group Key References
Target Compound 4-ethoxyphenylmethylidene 2-sulfanylidene, 4-oxo N-tert-butyl
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene (unsubstituted) 2-sulfanylidene, 4-oxo N-(2-methylphenyl)
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Phenylsulfonyl, phenylimino 2-imino, 3-sulfonyl, 4-oxo N-(2-methylphenyl)
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene 2-sulfanylidene, 4-oxo N-(5-methyl-1,3,4-thiadiazol-2-yl)

Substituent Effects on Electronic and Steric Properties

  • Position 5 Substituents: The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy (-OCH$2$CH$3$) group, enhancing resonance stabilization compared to unsubstituted benzylidene () or electron-withdrawing groups (e.g., sulfonyl in ) . Methoxy vs.
  • Thiazolidinone Core Modifications: The sulfanylidene (C=S) group (target compound, ) increases hydrogen-bond acceptor capacity compared to the imino (C=N) and sulfonyl (SO$_2$) groups in , which may reduce nucleophilicity .
  • N-heteroaryl substituents (e.g., 1,3,4-thiadiazolyl in ) may enhance π-π stacking interactions in target binding pockets .

Spectroscopic and Physicochemical Comparisons

  • NMR Profiles :

    • Protons near the 4-ethoxyphenyl group in the target compound exhibit distinct chemical shifts (e.g., δ ~1.3 ppm for CH$_3$ in ethoxy) compared to methoxy (δ ~3.8 ppm) or sulfonyl analogs .
    • The sulfanylidene group causes deshielding of adjacent protons, as seen in and , while sulfonyl groups () induce stronger deshielding due to electron withdrawal .
  • Solubility and Log P :

    • The ethoxy group increases hydrophobicity (higher log P) compared to methoxy or polar sulfonyl groups.
    • N-tert-butyl acetamide further elevates log P relative to N-aryl or heteroaryl acetamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation of thiosemicarbazides with active methylene compounds. For example, refluxing intermediates like 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine (4–6 hours, monitored by TLC) can yield thiazolidinone derivatives . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to improve yield. Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates has also been reported for analogous heterocycles, suggesting potential applicability here .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the Z-configuration of the methylidene group and tert-butyl substitution .
  • Mass spectrometry (MS) for molecular weight validation, with ESI-MS recommended for high-resolution data .
  • HPLC with UV detection (λ ~254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound’s thiolactone and enone moieties may render it sensitive to oxidation and hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Include antioxidants like BHT (0.1% w/v) in stock solutions to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Perform docking studies targeting the thiazolidinone core’s interaction with enzymes (e.g., lipoxygenase or kinases). Use software like AutoDock Vina to evaluate substituent effects at the 4-ethoxyphenyl group. MD simulations (50 ns) can assess binding stability, while QSAR models can predict activity trends for derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity or serum concentration). Conduct meta-analyses of published IC₅₀ values, normalizing data to controls. Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and ensure batch-to-batch consistency via LC-MS .

Q. How can the Z-configuration of the methylidene group be experimentally verified?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between the 4-ethoxyphenyl proton and the thiazolidinone ring. Alternatively, compare experimental UV-Vis spectra (λmax ~320 nm for Z-isomers) with DFT-calculated transitions .

Q. What advanced catalytic systems improve the enantioselective synthesis of this compound?

  • Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry during cyclization. For example, scandium(III)-triflate with a chiral ligand achieved >90% ee in analogous thiazolidinone syntheses. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Contradiction Analysis Example

Conflicting reports on cytotoxicity (e.g., IC₅₀ ranging from 2–50 μM) may stem from:

  • Assay variability : MTT vs. resazurin assays differ in sensitivity to redox-active thiol groups.
  • Solvent effects : DMSO concentration >0.1% can artificially suppress activity.
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and use multiple cell lines (e.g., HepG2, MCF-7) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.